molecular formula C22H19N3O2S B11123702 (5E)-2-[(E)-2-phenylethenyl]-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-[(E)-2-phenylethenyl]-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11123702
M. Wt: 389.5 g/mol
InChI Key: WGNPCTTYVGRLEG-IHFZGXTKSA-N
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Description

(5E)-2-[(E)-2-phenylethenyl]-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[(E)-2-phenylethenyl]-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole and triazole rings, followed by the introduction of the phenylethenyl and propoxybenzylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[(E)-2-phenylethenyl]-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-2-[(E)-2-phenylethenyl]-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-2-[(E)-2-phenylethenyl]-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5E)-2-[(E)-2-phenylethenyl]-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits unique structural features and chemical properties

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

(5E)-2-[(E)-2-phenylethenyl]-5-[(3-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H19N3O2S/c1-2-13-27-18-10-6-9-17(14-18)15-19-21(26)25-22(28-19)23-20(24-25)12-11-16-7-4-3-5-8-16/h3-12,14-15H,2,13H2,1H3/b12-11+,19-15+

InChI Key

WGNPCTTYVGRLEG-IHFZGXTKSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)/C=C/C4=CC=CC=C4)S2

Canonical SMILES

CCCOC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CC=C4)S2

Origin of Product

United States

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